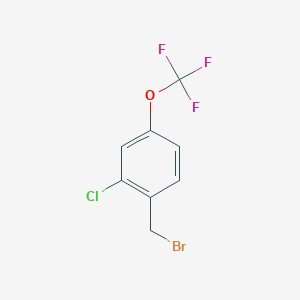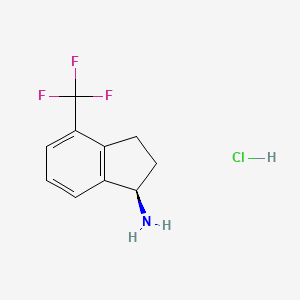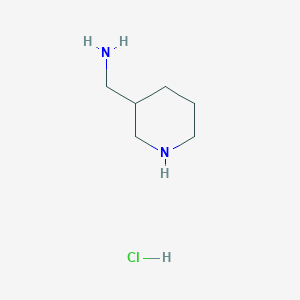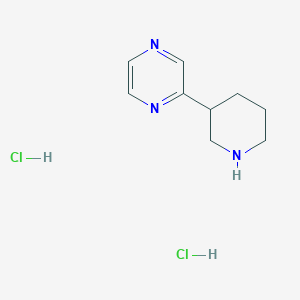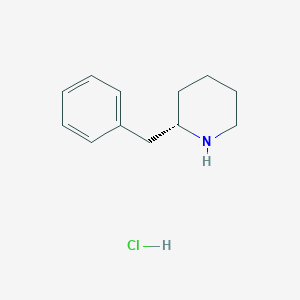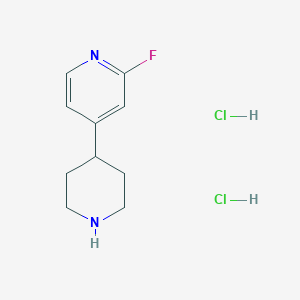
3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride
Descripción general
Descripción
3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C10H15Cl2FN2 and its molecular weight is 253.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition : Piperidine derivatives, including those related to 3-Fluoro-4-(piperidin-4-yl)pyridine, have been studied for their potential in inhibiting the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been employed to understand their adsorption behaviors and inhibition properties (Kaya et al., 2016).
Cancer Treatment : Certain piperidine derivatives, closely related to 3-Fluoro-4-(piperidin-4-yl)pyridine, have shown potential as inhibitors of Aurora A, a protein kinase implicated in cancer progression. These compounds may be useful in developing new cancer treatments (ロバート ヘンリー,ジェームズ, 2006).
Antidepressant Potential : Novel derivatives of 2-pyridinemethylamine, which include the fluoro-piperidine structure, have been shown to be selective and potent agonists at 5-HT1A receptors, exhibiting antidepressant potential in animal models (Vacher et al., 1999).
Inhibitors of NAMPT : Pyridine derivatives, related to 3-Fluoro-4-(piperidin-4-yl)pyridine, have been studied for their potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), a key enzyme in NAD biosynthesis. These compounds could have applications in treating diseases associated with NAD metabolism (Venkateshan et al., 2019).
Synthesis of Potent Deoxycytidine Kinase Inhibitors : The synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, closely related to the compound , has been described. This compound is a key intermediate in preparing potent inhibitors of deoxycytidine kinase, which has implications in cancer treatment (Zhang et al., 2009).
Anti-Lung Cancer Activity : Novel fluoro substituted benzo[b]pyran compounds, incorporating elements similar to the piperidine structure, have demonstrated anti-lung cancer activity. These compounds show promise as low-concentration anticancer agents compared to traditional drugs (Hammam et al., 2005).
Propiedades
IUPAC Name |
3-fluoro-4-piperidin-4-ylpyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8;;/h3,6-8,12H,1-2,4-5H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKOGBWXZMTGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=NC=C2)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



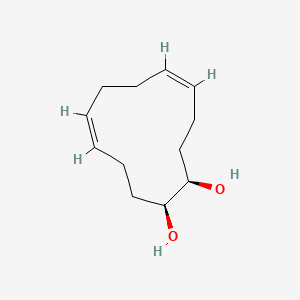

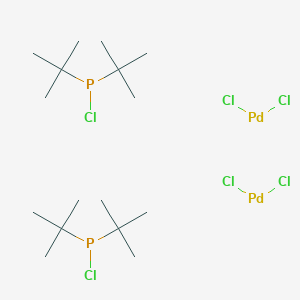
![(NE)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;palladium(2+);dichloride](/img/structure/B8072343.png)

